(+-)-6-Dimethylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride
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Overview
Description
(±)-6-Dimethylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzocycloheptene ring system with a dimethylamino group and a methyl group attached. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-6-Dimethylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzocycloheptene Ring: This step involves the cyclization of a suitable precursor to form the benzocycloheptene ring system.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.
Methylation: The methyl group is introduced via alkylation, typically using a methylating agent such as methyl iodide.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(±)-6-Dimethylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
(±)-6-Dimethylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving cell signaling and neurotransmitter pathways due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (±)-6-Dimethylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, modulating their activity and influencing cell signaling pathways. This interaction can lead to various physiological effects, making it a compound of interest in neuropharmacology and related fields.
Comparison with Similar Compounds
Similar Compounds
Ambroxol Hydrochloride: Used as a mucolytic agent with a similar structure but different therapeutic applications.
Bromhexine Hydrochloride: Another mucolytic agent with structural similarities but distinct pharmacological properties.
Uniqueness
What sets (±)-6-Dimethylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride apart is its unique combination of a benzocycloheptene ring system with a dimethylamino group and a methyl group, which imparts specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its uniqueness.
This detailed article provides a comprehensive overview of (±)-6-Dimethylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
56485-65-5 |
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Molecular Formula |
C14H22ClN |
Molecular Weight |
239.78 g/mol |
IUPAC Name |
dimethyl-(6-methyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-yl)azanium;chloride |
InChI |
InChI=1S/C14H21N.ClH/c1-14(15(2)3)10-6-9-12-7-4-5-8-13(12)11-14;/h4-5,7-8H,6,9-11H2,1-3H3;1H |
InChI Key |
GPBIZBBGZKNFNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=CC=CC=C2C1)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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